
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both pivaloyloxy and quinolin-8-yloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinolin-8-yloxy intermediate. This intermediate can be synthesized through the bromination of 8-hydroxyquinoline, followed by substitution reactions to introduce the desired functional groups . The final step involves the reaction of the quinolin-8-yloxy intermediate with pivaloyl chloride and acetimidamide under controlled conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yloxy derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy acids, while substitution reactions can produce various quinolin-8-yloxy derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The quinolin-8-yloxy group is known to interact with various biological molecules, potentially leading to effects such as apoptosis induction in cancer cells . The pivaloyloxy group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yloxy-acetic acid: This compound shares the quinolin-8-yloxy group but lacks the pivaloyloxy and acetimidamide groups.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: These compounds are used in photodynamic therapy and have similar structural features.
Uniqueness
N-(Pivaloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the pivaloyloxy and quinolin-8-yloxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H19N3O3 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)15(20)22-19-13(17)10-21-12-8-4-6-11-7-5-9-18-14(11)12/h4-9H,10H2,1-3H3,(H2,17,19) |
InChI-Schlüssel |
FBJJCXXRYWJHPJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
CC(C)(C)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)

![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
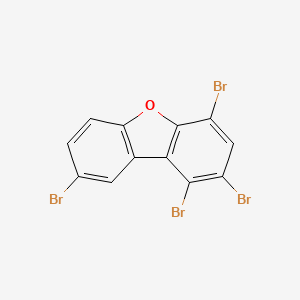
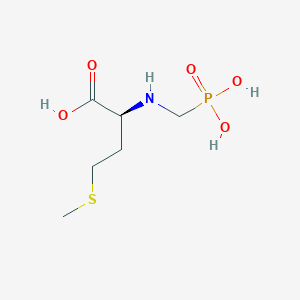
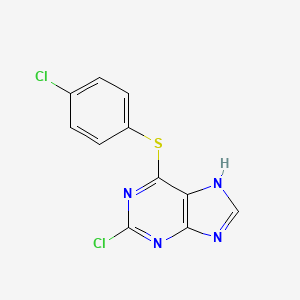
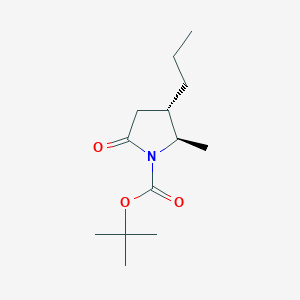
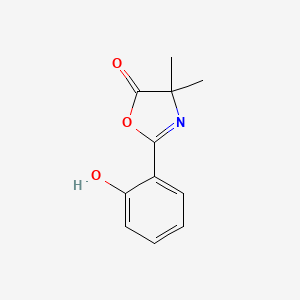




![5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12900958.png)
